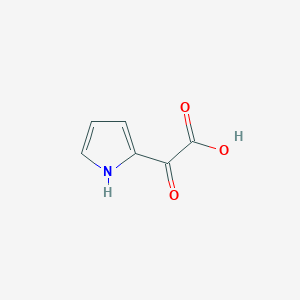

2-oxo-2-(1H-pyrrol-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-(1H-pyrrol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5(6(9)10)4-2-1-3-7-4/h1-3,7H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMMQZRWUCQRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Pyrrole Chemistry and Heterocyclic Synthesis

The study of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid is deeply rooted in the broader field of pyrrole (B145914) chemistry. Pyrrole, a five-membered aromatic heterocycle with the formula C₄H₄NH, is a fundamental component of many biologically essential molecules, including heme, chlorophyll, and vitamin B12. ekb.egwikipedia.org The rich chemistry of pyrrole allows for the introduction of various functional groups onto the ring, leading to a vast library of derivatives with diverse properties. ekb.eg

The synthesis of pyrrole derivatives can be achieved through numerous classic and modern methods, such as the Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses, which involve the condensation of dicarbonyl compounds with amines or other reagents. ekb.egwikipedia.orgksu.edu.sa More contemporary methods utilize transition-metal catalysis and multicomponent reactions to construct the pyrrole ring with high efficiency and control. organic-chemistry.orgrsc.org

Structural Significance of the Pyrrolyl α Keto Carboxylic Acid Moiety

The defining feature of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid is the pyrrolyl-α-keto carboxylic acid moiety. This arrangement of functional groups imparts a unique reactivity profile to the molecule. The pyrrole (B145914) ring, being an electron-rich aromatic system, can participate in various electrophilic substitution reactions. ksu.edu.sa Conversely, the α-keto acid portion contains two electrophilic centers—the ketone and carboxylic acid carbons—making it susceptible to nucleophilic attack.

This dual reactivity is central to its utility in synthesis. For instance, the carboxylic acid group can be readily converted into esters, amides, and other derivatives. The ketone can undergo reactions typical of carbonyl compounds, such as condensation and reduction. Furthermore, the entire α-keto acid fragment can participate in decarboxylative cross-coupling reactions, providing a powerful tool for forming new carbon-carbon bonds. acs.org

Overview of Research Trajectories and Academic Significance

Direct Synthetic Routes to 2-oxo-2-(1H-pyrrol-2-yl)acetic acid

Direct methods for the synthesis of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid primarily involve the hydrolysis of corresponding ester precursors or through condensation and acylation reactions. These routes provide a straightforward pathway to the desired α-keto acid.

Hydrolysis of Pyrrole-2-ylglyoxylate Esters

A common and direct method for preparing 2-oxo-2-(1H-pyrrol-2-yl)acetic acid is the hydrolysis of its corresponding esters, such as methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate or ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate. smolecule.comchim.it This reaction is typically carried out under basic conditions, for instance, using sodium hydroxide (B78521) in a solvent mixture like tetrahydrofuran (B95107) (THF) and water. chim.it The ester itself can be synthesized through various methods, including the Friedel-Crafts acylation of pyrrole (B145914). chim.it

The general transformation can be represented as follows:

Starting Material: Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate

Reagents: NaOH, THF/H₂O

Product: 2-oxo-2-(1H-pyrrol-2-yl)acetic acid

This hydrolysis provides a clean conversion to the carboxylic acid, which can then be used in subsequent reactions.

Condensation and Acylation Strategies for α-Keto Acid Formation

The formation of the α-keto acid can also be achieved through condensation and acylation strategies. One approach involves the condensation of pyrrole with a suitable C2 synthon. For instance, the reaction of pyrrole with oxalyl chloride can yield a 2-pyrrolylglyoxylyl chloride, which upon hydrolysis gives the desired acid. wikipedia.org Vilsmeier-Haack type reactions using reagents like oxalyl chloride or diethyl oxalate (B1200264) have been historically employed for the acylation of pyrrole derivatives.

Another strategy involves the decarboxylative acylation of α-keto acids. This method utilizes acyl radicals generated from the decarboxylation of α-keto acids, which can then participate in cyclization and acylation reactions to form various heterocyclic compounds. researchgate.netsioc-journal.cnmdpi.com

The table below summarizes some acylation approaches for pyrrole derivatives.

| Acylating Agent | Catalyst/Conditions | Product Type |

| Acid anhydrides/chlorides | With or without catalyst | 2-Acylpyrroles wikipedia.org |

| Nitriles (Houben-Hoesch) | Not specified | 2-Acylpyrroles wikipedia.org |

| Vilsmeier-Haack reagent | Not specified | Pyrrole aldehydes wikipedia.org |

| Ethyl carbonocyanidate | Not specified | Pyrrolyl glyoxylates chim.it |

Synthesis of Structurally Modified Derivatives and Analogues

The synthesis of derivatives and analogues of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid allows for the exploration of a wider range of chemical space and the development of compounds with tailored properties.

Preparation of N-Substituted Pyrrolyl-α-Keto Acids (e.g., (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid)

The synthesis of N-substituted derivatives, such as (1-methyl-1H-pyrrol-2-yl)(oxo)acetic acid, can be achieved through several routes. One common method involves the acylation of N-methylpyrrole with an appropriate acylating agent like ethyl chlorooxoacetate in the presence of a Lewis acid (e.g., AlCl₃). smolecule.com Another approach is the acid-catalyzed hydrolysis of the corresponding amino ketone analogs.

The synthesis can also start from commercially available 1-methyl-1H-pyrrole-2-carboxylic acid, which can be coupled with various nucleophiles. smolecule.com The introduction of the N-substituent prior to the formation of the α-keto acid moiety is a key strategic consideration.

Synthesis of 2-(2-oxo-2-arylylethyl)malononitriles as Versatile Precursors

2-(2-Oxo-2-arylylethyl)malononitriles are valuable precursors for synthesizing a variety of pyrrole derivatives. acs.orgnih.govscienceopen.comwilddata.cn These compounds can be prepared by reacting phenacyl bromide derivatives with malononitrile (B47326) in the presence of a base like potassium hydroxide in ethanol (B145695) at low temperatures. acs.org

These malononitrile derivatives can then be used to construct the pyrrole ring. For example, reaction with hydrogen sulfide (B99878) in the presence of triethylamine (B128534) can lead to the formation of 2,2′-disulfanediylbis(5-aryl-1H-pyrrole-3-carbonitriles). acs.orgnih.govscienceopen.com This highlights the versatility of these intermediates in accessing diverse pyrrole structures.

Development of Pyrrolyl-acetic Acid Analogues with Diverse Substituents

A variety of pyrrolyl-acetic acid analogues with diverse substituents have been synthesized. A general and efficient protocol for preparing pyrrole-2-acetic acid derivatives involves a two-step process starting from pyrroles and β-nitroacrylates under heterogeneous conditions. rsc.orgscispace.com This method allows for the synthesis of polysubstituted indoles through a benzannulation reaction. researchgate.net

Furthermore, functionalization of the pyrrole ring can be achieved through various reactions. For instance, Friedel-Crafts reactions of pyrroles with nitroalkenes can introduce a 2-nitroalkyl moiety, providing an entry to further functionalized derivatives. researchgate.net The synthesis of pyrrole derivatives bearing thioacetic acid, hydroxyethylthio, and aminoethylthio groups at the 2-position has also been reported, starting from 2-(2-oxo-2-arylethyl)malononitriles. nih.govscienceopen.com

Advanced and Sustainable Synthetic Approaches

Phase Transfer Catalysis (PTC) in Pyrrole Derivative Synthesis

Phase Transfer Catalysis (PTC) has emerged as a powerful and environmentally friendly technique in organic synthesis, offering a solution to the challenge of reacting reagents located in separate immiscible phases. researchgate.netnih.gov This methodology is particularly valuable in green chemistry as it often allows for the use of water and avoids the need for expensive, hazardous, and anhydrous organic solvents. nih.gov The principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactive anion from an aqueous or solid phase into an organic phase where the reaction with a substrate occurs. researchgate.netbath.ac.uk This technique is widely used for nucleophilic substitution reactions and has been successfully applied to the synthesis of various pyrrole derivatives. researchgate.netnih.gov

A notable application of PTC is in the synthesis of pyrrole thioethers, which are structurally related to the target acetic acid derivatives. For instance, 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids have been synthesized in high yields (85–90%) by reacting 2-(2-oxo-2-arylethyl)malononitriles with 2-mercaptoacetic acid under PTC conditions. nih.govresearchgate.net This reaction uses tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst, with potassium carbonate as the base in a solid-liquid system, and dioxane as the organic phase. nih.govresearchgate.net The reaction proceeds efficiently at room temperature, highlighting the mild conditions enabled by PTC. nih.govresearchgate.net

The advantages of using PTC in pyrrole synthesis include:

Mild Reaction Conditions: Many PTC reactions can be carried out at room temperature, reducing energy consumption. nih.gov

Use of Inexpensive and Safer Reagents: PTC allows for the use of simple and mild bases like potassium carbonate instead of hazardous reagents such as metal hydrides or alkoxides. researchgate.net

Simplified Work-up: The catalyst is used in small amounts and can often be separated easily, simplifying product purification. nih.gov

Increased Yields and Selectivity: By facilitating the reaction between otherwise immiscible reactants, PTC can lead to higher yields and, in some cases, improved selectivity. nih.govnih.gov

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(2-oxo-2-arylethyl)malononitriles and 2-mercaptoacetic acid | Tetrabutylammonium bromide (TBAB) | K2CO3, Dioxane, Room Temp. | 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids | 85-90% | nih.govresearchgate.net |

| 2-(2-oxo-2-arylethyl)malononitriles and 2-mercaptoethanol | Tetrabutylammonium bromide (TBAB) | K2CO3, Dioxane, Room Temp. | 2-[(2-hydroxyethyl)-thio]-5-aryl-1H-pyrrole-3-carbonitriles | 61-90% | nih.govresearchgate.net |

| 2-(2-oxo-2-arylethyl)malononitriles and 2-mercaptoethylamine | Tetrabutylammonium bromide (TBAB) | K2CO3, Dioxane, Room Temp. | 2-[(2-amino-ethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles | 61-90% | nih.govresearchgate.net |

Green Chemistry Principles in Pyrrole-Containing Scaffold Generation

The tenets of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for pyrrole scaffolds. nih.govchim.it These principles are manifest in the development of novel catalytic systems, the use of environmentally benign solvents, and the implementation of energy-efficient reaction conditions. acs.org

A significant advancement is the use of earth-abundant and non-toxic metal catalysts. Iron-catalyzed cascade reactions for the synthesis of pyrroles from nitroarenes represent a prime example. researchgate.netresearchgate.net These methods utilize a commercially available and acid-tolerant homogeneous iron catalyst to facilitate a (transfer) hydrogenation followed by an acid-catalyzed Paal-Knorr condensation. researchgate.netresearchgate.net Notably, this system can employ green reductants like formic acid or molecular hydrogen and operates at low temperatures with high functional group tolerance and chemoselectivity. researchgate.net This approach avoids side reactions typically seen with other catalysts, such as dehalogenation or olefin hydrogenation. researchgate.net

Other green methodologies for pyrrole synthesis include:

Mechanochemical Activation: Ball milling offers a solvent-free approach to the Paal-Knorr synthesis of N-substituted pyrroles. chim.itrsc.org This technique can be catalyzed by bio-sourced, non-toxic organic acids like citric acid, achieving good conversion rates in short reaction times. chim.it

Microwave-Assisted Synthesis: Microwave irradiation provides uniform and rapid heating, which can significantly accelerate reactions and increase the efficiency of pyrrole synthesis, often under solvent-free conditions. thieme-connect.de

Use of Green Solvents: Replacing hazardous organic solvents with water is a key goal of green chemistry. chim.itrsc.org For example, the Hantzsch multicomponent reaction has been adapted to synthesize pyrimidine- and purine-ligated pyrroles using water as the solvent. rsc.org

Nanocatalysis: The use of recyclable nanocatalysts, such as NiFe2O4@MCHMs, provides a promising pathway for the synthesis of N-substituted pyrroles, combining high efficiency with catalyst reusability. thieme-connect.de

| Methodology | Catalyst/Conditions | Key Advantages | Example Application | Reference |

|---|---|---|---|---|

| Iron-Catalyzed Cascade | Homogeneous Iron–Tetraphos catalyst, Formic acid or H2 | Mild temperature, high functional group tolerance, uses green reductants. | Synthesis of pyrroles from nitroarenes. | researchgate.netresearchgate.net |

| Mechanochemistry | Ball milling, Citric acid (catalyst) | Solvent-free, uses bio-sourced acid, short reaction times. | Paal-Knorr synthesis of N-substituted pyrroles. | chim.itrsc.org |

| Microwave-Assisted Synthesis | Microwave irradiation | Increased efficiency, uniform heating, often solvent-free. | Synthesis of pyrrole and fused heterocyclic systems. | thieme-connect.de |

| Aqueous Synthesis | Water as solvent | Eliminates hazardous organic solvents, environmentally benign. | Hantzsch synthesis of nucleobase-ligated pyrroles. | rsc.org |

Stereoselective Synthesis of Chiral 2-oxo-2-(1H-pyrrol-2-yl)acetic Acid Derivatives

The creation of a chiral center is a cornerstone of modern medicinal chemistry, as the spatial arrangement of atoms profoundly influences biological activity. While numerous methods exist for the asymmetric synthesis of pyrrole derivatives, the direct enantioselective synthesis of chiral 2-oxo-2-(1H-pyrrol-2-yl)acetic acid remains a specialized challenge. Plausible synthetic strategies can be devised based on established catalytic asymmetric reactions.

A highly promising approach involves the asymmetric Friedel-Crafts reaction. Although a direct acylation with an oxoacetic acid equivalent is challenging, a two-step sequence is feasible. Research has shown the successful enantioselective Friedel-Crafts hydroxyalkylation of pyrroles (including those with electron-withdrawing groups) with alkyl glyoxylates, catalyzed by chiral BINOL-Ti(IV) complexes. This reaction yields chiral pyrrole-hydroxyacetic acid derivatives with high yields (70-96%) and excellent enantiomeric excesses (up to 96% ee). The resulting α-hydroxy ester could then be oxidized to the target α-keto acid derivative using standard oxidation methods.

Another relevant catalytic system involves chiral copper complexes for the enantioselective Friedel–Crafts alkylation of pyrrole with β,γ-unsaturated α-ketoesters. This demonstrates the utility of chiral metal catalysts in controlling stereochemistry during the C-C bond formation between a pyrrole nucleus and a ketoester-containing electrophile.

Organocatalysis also presents a powerful tool. Chiral phosphoric acids have been extensively used to catalyze asymmetric Friedel-Crafts reactions of pyrroles with various electrophiles, such as nitroolefins and imines, affording products with high enantioselectivity. A multicomponent reaction involving 3-butynamines, glyoxylic acid, and anilines, catalyzed by a dual gold/chiral phosphoric acid system, has been developed for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives, showcasing the potential of glyoxylic acid in complex asymmetric transformations.

| Reaction Type | Catalyst System | Substrates | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Hydroxyalkylation | Chiral BINOL-Ti(IV) complex | Pyrroles and Alkyl Glyoxylates | Pyrrole-hydroxyacetic acid derivatives | High yields (70-96%) and ee (up to 96%). Provides a precursor for the target keto acid. | |

| Friedel-Crafts Alkylation | Chiral Copper Complex | Pyrrole and β,γ-Unsaturated α-Ketoesters | Alkylated pyrrole derivatives | Good yields and excellent enantioselectivities. Establishes Cu-catalysis for this class. | |

| Friedel-Crafts Alkylation | Chiral Phosphoric Acid | Pyrroles and Nitroolefins | 2-Substituted pyrroles | High efficiency (up to 94% ee) for asymmetric C-C bond formation on the pyrrole ring. | |

| Multicomponent Reaction | Gold Complex / Chiral Phosphoric Acid | Butynamines, Glyoxylic Acid, Anilines | Furo[2,3-b]pyrrole derivatives | Demonstrates asymmetric incorporation of a glyoxylic acid unit. |

Bio-inspired Synthetic Pathways for Pyrrole-based Compounds

Nature serves as a vast source of inspiration for the design of novel synthetic compounds and pathways. thieme-connect.dersc.org Many biologically active natural products, particularly marine alkaloids, feature a pyrrole core, and their proposed biosynthetic routes often guide the development of efficient and elegant laboratory syntheses. researchgate.netthieme-connect.com These "bio-inspired" or "biomimetic" syntheses aim to replicate nature's strategy, often involving cascade reactions that build molecular complexity rapidly from simple precursors. rsc.org

The pyrrole-2-aminoimidazole (P-2-AI) alkaloids, a large family of marine natural products, provide a compelling example. Their biosynthesis is thought to involve the dimerization and elaboration of simpler building blocks like oroidin (B1234803). rsc.org Synthetic studies based on these proposed pathways have led to successful total syntheses of complex molecules. For instance, a biomimetic strategy for the dimeric alkaloid ageliferin (B1246841) was developed based on a proposed single-electron transfer (SET) oxidation of the oroidin monomer, which triggers a radical cycloaddition cascade. researchgate.net This approach not only validated the biosynthetic hypothesis but also provided a concise route to a complex natural product. researchgate.net

Similarly, the total synthesis of Aplidiopsamine A, a rare 3H-pyrrolo[2,3-c]quinoline alkaloid, was achieved in just five steps by following its proposed biosynthetic pathway. researchgate.net This highlights the efficiency that can be gained by mimicking nature's synthetic logic. The inspiration from natural products extends beyond just pathway replication. The structures of alkaloids like calcimycin, marinopyrroles, and nargenicines serve as scaffolds for the development of new synthetic derivatives with potential therapeutic applications, such as antibacterial or anticancer agents. thieme-connect.dersc.orgdoi.org

The core principles of bio-inspired synthesis in the context of pyrrole-based compounds include:

Use of Precursor-Guided Logic: Identifying plausible biosynthetic precursors (e.g., amino acids like proline or ornithine) and designing laboratory syntheses that start from these or structurally related molecules. rsc.orgirb.hr

Cascade Reactions: Designing reaction sequences where a single event triggers a series of bond-forming transformations, mimicking the efficiency of enzymatic processes. researchgate.net

Structural Scaffolding: Using the core structure of a natural product as a template to design and synthesize new, optimized analogues with improved properties. researchgate.netthieme-connect.com

| Target Compound/Class | Bio-inspired Strategy | Key Precursors/Intermediates | Significance | Reference |

|---|---|---|---|---|

| Ageliferins (Dimeric Pyrrole-Imidazole Alkaloids) | Oxidative radical tandem cyclization | Oroidin (monomer) | Demonstrates a biomimetic radical mechanism for dimerization. | researchgate.net |

| Aplidiopsamine A (Pyrroloquinoline Alkaloid) | Following proposed biosynthesis | Not specified | Achieved a highly concise 5-step total synthesis. | researchgate.net |

| Pyrrolozoxazine Alkaloids | Condensation based on proposed pathway | D-fructose and D-amino acids | Simple condensation mimics proposed biosynthetic formation. | irb.hr |

| Pyrrole-2-Aminoimidazole (P-2-AI) Alkaloids | Hypothesized pathways from simple building blocks | Proline, Arginine, Ornithine | Guides synthetic efforts and understanding of molecular diversity. | rsc.org |

Reactions Involving the α-Keto Carboxylic Acid Functionality

The α-keto carboxylic acid portion of the molecule is a hub of reactivity, participating in a variety of transformations including esterification, amidation, nucleophilic additions to the carbonyl group, and decarboxylation.

Esterification and Transesterification Reactions of the Carboxylic Acid

The carboxylic acid group of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid can be readily converted to its corresponding esters through standard esterification procedures. This transformation is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. smolecule.comnih.gov For instance, the synthesis of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate can be accomplished by reacting the parent acid with methanol (B129727) under acidic conditions. smolecule.com

Transesterification represents another viable method for modifying the ester group, allowing for the synthesis of a variety of alkyl and aryl esters. This process involves the reaction of an existing ester with a different alcohol, often in the presence of a catalyst.

| Reactant | Reagent | Product | Reaction Type | Reference |

| 2-oxo-2-(1H-pyrrol-2-yl)acetic acid | Methanol, H+ | Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | Esterification | smolecule.com |

| 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids | Methyl alcohol, H2SO4 | Methyl-2-((3-cyano-5-aryl-1H-pyrrol-2-yl)thio)acetates | Esterification | nih.gov |

| Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | Butanol, Lipase | Butyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | Transesterification | core.ac.uk |

Amidation and Hydrazide Formation

The carboxylic acid functionality can be converted into amides and hydrazides, which are important intermediates for the synthesis of more complex molecules and potential biologically active compounds. Amidation is typically carried out by reacting the carboxylic acid or its activated derivatives (such as an acyl chloride) with a primary or secondary amine. researchgate.netbeilstein-journals.org This reaction often requires coupling agents or conversion to a more reactive species to proceed efficiently.

Similarly, hydrazide formation is achieved by reacting the ester derivative of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid with hydrazine (B178648) hydrate (B1144303). nih.gov These hydrazides can then serve as precursors for the synthesis of various heterocyclic compounds. nih.govnih.gov

| Reactant | Reagent | Product | Reaction Type | Reference |

| 2-oxo-2-(1H-pyrrol-2-yl)acetic acid | Primary/Secondary Amine | N-substituted 2-oxo-2-(1H-pyrrol-2-yl)acetamide | Amidation | researchgate.netbeilstein-journals.org |

| Methyl-2-((3-cyano-5-aryl-1H-pyrrol-2-yl)thio)acetates | Hydrazine hydrate | 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazides | Hydrazide Formation | nih.gov |

| 2-oxo-2-(pyrrolidin-1-yl)acetic acid | Hydrazine | 2-oxo-2-(pyrrolidin-1-yl)acetohydrazide | Hydrazide Formation | sigmaaldrich.com |

Nucleophilic Attack and Subsequent Transformations at the Carbonyl Group

The α-keto group in 2-oxo-2-(1H-pyrrol-2-yl)acetic acid is electrophilic and susceptible to nucleophilic attack. A variety of nucleophiles can add to the carbonyl carbon, leading to a range of functionalized products. For example, the reaction with Grignard reagents can introduce alkyl or aryl groups, forming α-hydroxy acids after workup. nih.govchim.it However, the reactivity of the aldehyde in related 2-oxoaldehydes towards Grignard reagents can be reluctant, sometimes requiring the use of organocuprates for a successful 1,2-addition. nih.govacs.org

Reduction of the keto group can be achieved using various reducing agents, such as sodium borohydride, to yield the corresponding α-hydroxy acid. smolecule.com Furthermore, the carbonyl group can undergo condensation reactions with hydroxylamine (B1172632) to form oximes. chim.itwikipedia.orgkhanacademy.org These oximes can exist as E/Z isomers and are valuable intermediates in organic synthesis.

| Reagent | Product | Transformation | Reference |

| Grignard Reagent (e.g., RMgX) | α-Alkyl/Aryl-α-hydroxy-2-(1H-pyrrol-2-yl)acetic acid | Nucleophilic Addition | nih.govchim.it |

| Sodium Borohydride (NaBH4) | 2-hydroxy-2-(1H-pyrrol-2-yl)acetic acid | Reduction | smolecule.com |

| Hydroxylamine (NH2OH) | 2-(hydroxyimino)-2-(1H-pyrrol-2-yl)acetic acid | Oxime Formation | chim.itwikipedia.org |

Decarboxylation Pathways and Derivatives

Under certain conditions, 2-oxo-2-(1H-pyrrol-2-yl)acetic acid can undergo decarboxylation, losing a molecule of carbon dioxide to form 2-acylpyrrole. This reaction is often facilitated by heat or acid catalysis. nih.govresearchgate.net The mechanism of acid-catalyzed decarboxylation of the related pyrrole-2-carboxylic acid in strongly acidic solutions involves the protonation of the pyrrole ring at the C2 position. nih.govresearchgate.net This protonation facilitates the departure of the carboxyl group. Interestingly, the process can proceed through an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant. nih.gov This leads to the formation of pyrrole and protonated carbonic acid, which then dissociates. nih.gov The decarboxylation can also be a key step in the synthesis of other derivatives, for example, in the formation of 2-alkyl pyrroles through subsequent thermolytic decarboxylation of substituted pyrrole-2-acetic acids.

Pyrrole Ring Functionalizations and Derivatizations

The pyrrole ring in 2-oxo-2-(1H-pyrrol-2-yl)acetic acid is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. These reactions allow for the introduction of a wide range of functional groups onto the pyrrole nucleus, further diversifying the chemical space accessible from this starting material.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Nucleus

The electron-donating nature of the nitrogen atom in the pyrrole ring activates it towards electrophilic attack, primarily at the C5 position, which is para to the nitrogen and less sterically hindered than the C3 position. Friedel-Crafts acylation is a common example of such a reaction, where an acyl group can be introduced onto the pyrrole ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov Due to the sensitivity of the pyrrole ring to strong acids, milder conditions are often employed. chim.it

Other electrophilic substitution reactions, such as halogenation (bromination, chlorination) and nitration, can also be performed on the pyrrole ring of related compounds, typically under controlled conditions to avoid polymerization or degradation of the starting material. These reactions provide access to a variety of substituted pyrrole derivatives with potential applications in medicinal chemistry and materials science. rsc.org

| Reaction Type | Reagent | Position of Substitution | Product Type | Reference |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C5 | 5-Acyl-2-oxo-2-(1H-pyrrol-2-yl)acetic acid derivative | nih.gov |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C5 | 5-Halo-2-oxo-2-(1H-pyrrol-2-yl)acetic acid derivative | rsc.org |

| Nitration | Nitrating agent (e.g., HNO3/H2SO4) | C5 | 5-Nitro-2-oxo-2-(1H-pyrrol-2-yl)acetic acid derivative | rsc.org |

Cycloaddition Reactions Leading to Fused Pyrrole Systems

Cycloaddition reactions are a powerful tool in organic synthesis for the construction of cyclic compounds. In the context of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid and its derivatives, 1,3-dipolar cycloadditions are particularly relevant for generating fused pyrrole ring systems. These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. researchgate.netorganic-chemistry.org

A notable application is the synthesis of functionalized pyrroles through the 1,3-dipolar cycloaddition of azomethine ylides. nih.gov This method involves the reaction of α-iminoesters, which can be derived from pyrrole-2-glyoxylates, with various dipolarophiles. The resulting cycloadducts can then undergo further transformations to yield highly substituted pyrroles. nih.gov This strategy has proven effective for creating a diverse range of 2,5-disubstituted, 2,3,5-trisubstituted, and 2,4,5-trisubstituted pyrroles. nih.gov Furthermore, this approach can be applied iteratively to construct oligopyrroles, such as bipyrroles and even pentapyrroles. nih.gov

Another significant type of cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org While direct involvement of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid as a diene or dienophile in forming fused pyrrole systems is less commonly reported, the broader class of pyrrole derivatives can participate in such reactions. For instance, 2H-pyran-2-ones can act as dienes in Diels-Alder reactions, and their derivatives can be used to synthesize various heterocyclic and carbocyclic systems. chim.it The hetero-Diels-Alder reaction, involving heteroatoms, further expands the scope of this reaction to produce a variety of heterocycles. wikipedia.org For example, nitroso compounds can react with dienes to form oxazines. wikipedia.org Specifically, nitroso Diels-Alder reactions with N-acyl-1,2-dihydropyridines provide a pathway to introduce new C-O and C-N bonds onto a pyridine (B92270) scaffold in a controlled manner. mdpi.com

The following table provides examples of cycloaddition reactions involving pyrrole derivatives.

| Reaction Type | Reactants | Product Type | Ref. |

| 1,3-Dipolar Cycloaddition | Azomethine ylides and sulfonyl dipolarophiles | Functionalized substituted pyrroles | nih.gov |

| Diels-Alder Reaction | 2H-pyran-2-one and alkene | 2-oxabicyclo[2.2.2]octene derivatives | chim.it |

| Hetero-Diels-Alder Reaction | Nitroso compounds and dienes | Oxazines | wikipedia.org |

| 1,3-Dipolar Cycloaddition | 1H-pyrrole-2,3-diones and azomethine ylides | Spiro[pyrrole-3,2'-pyrrolo[2,1-b]oxazoles] | bohrium.com |

Heterocycle Annulation and Complex Scaffold Formation

The reactivity of the α-ketoacid functionality in 2-oxo-2-(1H-pyrrol-2-yl)acetic acid makes it a valuable precursor for the synthesis of various fused heterocyclic systems through annulation reactions.

Condensation Reactions with 1,2-Phenylenediamines for Quinoxaline (B1680401) and Benzimidazole Heterocycles

The reaction of α-keto acids with 1,2-phenylenediamines is a well-established method for the synthesis of quinoxaline derivatives. In this context, 2-oxo-2-(1H-pyrrol-2-yl)acetic acid and its esters serve as key building blocks. For instance, the condensation of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate with o-phenylenediamine (B120857) leads to the formation of 3-(1H-pyrrol-2-yl)quinoxalin-2(1H)-one. This reaction typically proceeds by initial formation of an intermediate Schiff base, which then undergoes intramolecular cyclization and dehydration to afford the quinoxaline ring system.

The versatility of this reaction allows for the synthesis of a variety of substituted quinoxalines by employing different derivatives of both the pyrrole ketoacid and the phenylenediamine. These quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

| Pyrrole Reactant | Diamine Reactant | Product |

| Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | o-Phenylenediamine | 3-(1H-Pyrrol-2-yl)quinoxalin-2(1H)-one |

Heterocyclization into Pyrrol-2-ones and Related Rings

While specific examples of the direct conversion of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid to pyrrol-2-ones are not extensively detailed in the provided search results, the synthesis of pyrrol-2-one rings is a fundamental transformation in pyrrole chemistry. The general strategies often involve the cyclization of suitable precursors. For instance, 1,3-dipolar cycloaddition of 1H-pyrrole-2,3-diones with nitrile oxides can lead to the formation of spiro-condensed pyrrol-2-one fragments. bohrium.com

Synthesis of Pyrrolidone-Fused and Pyridazinone Derivatives

Derivatives of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid are valuable starting materials for the synthesis of fused pyridazinone systems. A key reaction involves the condensation of ethyl 2-(1-aryl-1H-pyrrol-2-yl)-2-oxoacetate with hydrazine hydrate. This reaction proceeds to form 6-(1-aryl-1H-pyrrol-2-yl)-2H-pyridazin-3-one derivatives. The initial step is the reaction of the hydrazine with the ketone carbonyl group, followed by cyclization involving the ester functionality to construct the pyridazinone ring.

This synthetic route provides access to a range of pyridazinone derivatives with substitution on the pyrrole nitrogen, which can be valuable for tuning the pharmacological properties of the resulting compounds.

| Pyrrole Reactant | Reagent | Product Type |

| Ethyl 2-(1-aryl-1H-pyrrol-2-yl)-2-oxoacetate | Hydrazine hydrate | 6-(1-Aryl-1H-pyrrol-2-yl)-2H-pyridazin-3-one |

Formation of Oxazepine Rings from Pyrrole Derivatives

The synthesis of oxazepine rings fused to a pyrrole core represents an advanced application of pyrrole chemistry. While direct transformation of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid into an oxazepine is not explicitly described, related pyrrole derivatives can serve as precursors. For example, the photoisomerization of E-isomers of N-styrylpyrrole-2-carboxylic acids can yield Z-isomers, which are precursors to substituted 11-oxo-11H-pyrrolo[2,1-b] cdnsciencepub.combenzazepines. chim.it This process involves a photochemical E/Z isomerization followed by an intramolecular cyclization to form the seven-membered oxazepine ring.

| Reactant Type | Key Transformation | Product Type | Ref. |

| N-Styrylpyrrole-2-carboxylic acid derivatives | Photoisomerization and intramolecular cyclization | 11-Oxo-11H-pyrrolo[2,1-b] cdnsciencepub.combenzazepines | chim.it |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-resolution ¹H NMR spectroscopy is employed to identify and differentiate the various proton environments within the 2-oxo-2-(1H-pyrrol-2-yl)acetic acid molecule. The spectrum typically reveals distinct signals corresponding to the protons of the pyrrole (B145914) ring, the labile N-H proton, and the carboxylic acid proton.

In related pyrrole derivatives, the three protons of the pyrrole ring are observed as multiplets in the range of δ 6.1-6.8 ppm. orgchemres.org The N-H proton of the pyrrole ring characteristically appears as a broad singlet at a downfield chemical shift, often around δ 9.3 ppm, due to its acidic nature and involvement in hydrogen bonding. orgchemres.org The carboxylic acid proton is also expected to resonate at a significant downfield position, typically above δ 10.0 ppm, and often appears as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for 2-oxo-2-(1H-pyrrol-2-yl)acetic acid

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole-H | 6.1 - 6.8 | Multiplet |

| Pyrrole N-H | ~ 9.3 | Broad Singlet |

| Carboxylic Acid O-H | > 10.0 | Broad Singlet |

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. The spectrum for 2-oxo-2-(1H-pyrrol-2-yl)acetic acid would display distinct signals for each of the six carbon atoms in its structure.

Based on data from analogous structures, the carbon atoms of the pyrrole ring are expected to resonate in the region of δ 108-125 ppm. orgchemres.org The carbonyl carbon of the ketone group (C=O) and the carbonyl carbon of the carboxylic acid group (C=O) are highly deshielded and would appear significantly downfield. For instance, in similar structures, keto-carbonyl carbons appear around δ 194 ppm, while carboxylic acid carbons are found near δ 165-171 ppm. orgchemres.orgnih.gov The application of ¹³C NMR is crucial for confirming the presence and electronic environment of these key functional groups. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-oxo-2-(1H-pyrrol-2-yl)acetic acid

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Pyrrole C-H | 108 - 125 |

| Pyrrole C-N | 120 - 130 |

| Ketone C=O | ~ 194 |

| Carboxylic Acid C=O | 165 - 171 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable. mdpi.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 2-oxo-2-(1H-pyrrol-2-yl)acetic acid, COSY would show cross-peaks between the neighboring protons on the pyrrole ring, confirming their relative positions. scribd.com

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. science.govcolumbia.edu This allows for the direct assignment of each pyrrole carbon that bears a proton.

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

The FT-IR spectrum of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid provides a molecular fingerprint, with characteristic absorption bands indicating the presence of its key functional groups. axispharm.com

O-H Stretch: A very broad absorption band is expected in the region of 2500-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to strong hydrogen bonding.

N-H Stretch: A moderate to sharp peak around 3400-3300 cm⁻¹ corresponds to the N-H stretching vibration of the pyrrole ring. orgchemres.org

C=O Stretch: Two distinct and strong absorption bands are anticipated in the carbonyl region. The stretch for the α-keto carbonyl group is typically found around 1680 cm⁻¹, while the carboxylic acid carbonyl stretch appears near 1710 cm⁻¹. orgchemres.orgajabs.org The exact positions can vary based on conjugation and hydrogen bonding.

C-N and C=C Stretches: Absorptions corresponding to the C-N and C=C stretching vibrations within the pyrrole ring are expected in the 1600-1400 cm⁻¹ region. acgpubs.org

Table 3: Characteristic FT-IR Absorption Bands for 2-oxo-2-(1H-pyrrol-2-yl)acetic acid

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch, H-bonded | 2500 - 3500 (very broad) |

| Pyrrole N-H | Stretch | 3400 - 3300 |

| Ketone C=O | Stretch | ~ 1680 |

| Carboxylic Acid C=O | Stretch | ~ 1710 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-N | Stretch | 1350 - 1250 |

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the vibrational modes of a molecule. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key principle is that molecular vibrations that cause a change in polarizability are Raman active, whereas vibrations that result in a change in dipole moment are IR active.

For 2-oxo-2-(1H-pyrrol-2-yl)acetic acid, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving non-polar or less polar groups. The C=C stretching vibrations within the pyrrole ring are expected to produce strong Raman signals. beilstein-journals.org In contrast, the highly polar C=O functional groups might show weaker signals in the Raman spectrum compared to their very strong absorptions in the IR spectrum. The symmetric vibrations of the carbon skeleton would also be more prominent. While specific experimental Raman data for this compound is not widely available in the surveyed literature, the technique remains a powerful tool for a complete vibrational analysis, offering insights that are complementary to those obtained from FT-IR. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For 2-oxo-2-(1H-pyrrol-2-yl)acetic acid, the conjugated system comprising the pyrrole ring and the α-keto acid functionality is expected to give rise to characteristic absorption bands. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The primary electronic transitions observed in molecules like 2-oxo-2-(1H-pyrrol-2-yl)acetic acid are typically π → π* and n → π* transitions. The pyrrole ring, being an aromatic heterocycle, possesses π orbitals that can engage in π → π* transitions, which are generally intense. The carbonyl group and the carboxylic acid moiety contain non-bonding lone pair electrons (n electrons) on the oxygen atoms. These can be excited to anti-bonding π* orbitals, resulting in n → π* transitions, which are typically weaker than π → π* transitions.

While specific UV-Vis absorption maxima for 2-oxo-2-(1H-pyrrol-2-yl)acetic acid are not extensively reported in readily available literature, studies on similar pyrrole derivatives offer valuable insights. For instance, derivatives of 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, which also contain a pyrrole moiety, exhibit absorption peaks that can be attributed to intramolecular charge transfer (ICT). In these systems, the electron-donating pyrrole ring can interact with electron-accepting portions of the molecule. For a derivative of 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid containing a pyrrole substituent, an absorption peak is observed in the range of 369–400 nm in various solvents. This suggests that 2-oxo-2-(1H-pyrrol-2-yl)acetic acid likely absorbs in the UV region, with the exact wavelength influenced by the solvent polarity. A solvatochromic effect, where the absorption maximum shifts with solvent polarity, is also a possibility, indicating changes in the dipole moment of the molecule upon electronic excitation.

The photophysical characterization of such compounds also involves studying their fluorescence properties. While not all pyrrole derivatives are strongly fluorescent, some, like certain 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles, exhibit intense fluorescence in the blue region of the spectrum. The potential fluorescence of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid would be dependent on the efficiency of radiative decay from its excited state, which competes with non-radiative decay processes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the determination of the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.

| Property | Value |

| Molecular Formula | C₆H₅NO₃ |

| Monoisotopic Mass | 139.02694 u |

Note: This table contains theoretical data for 2-oxo-2-(1H-pyrrol-2-yl)acetic acid.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathways

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like carboxylic acids. In ESI-MS, the analyte is ionized directly from solution, typically by protonation to form [M+H]⁺ ions in positive ion mode or by deprotonation to form [M-H]⁻ ions in negative ion mode.

For 2-oxo-2-(1H-pyrrol-2-yl)acetic acid, both ionization pathways are plausible. In positive ion mode, protonation could occur on the nitrogen of the pyrrole ring or one of the oxygen atoms. In negative ion mode, the acidic proton of the carboxylic acid group is readily lost to form a carboxylate anion.

The fragmentation of the resulting ions in the mass spectrometer provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). For 2-oxo-2-(1H-pyrrol-2-yl)acetic acid, fragmentation in negative ion mode might proceed via the loss of CO₂ from the [M-H]⁻ ion. In positive ion mode, fragmentation of the [M+H]⁺ ion could involve cleavage of the bond between the two carbonyl groups or cleavage adjacent to the pyrrole ring. Studies on the ESI-MS of related 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole derivatives show characteristic fragmentation patterns that help in their structural elucidation.

Solid-State Structural Analysis (e.g., X-ray Diffraction of Derivatives)

X-ray diffraction of single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

Crystallographic Studies on 2-oxo-2-(1H-pyrrol-2-yl)acetic acid Derivatives

While a crystal structure for 2-oxo-2-(1H-pyrrol-2-yl)acetic acid itself is not readily found in the literature, the compound serves as a versatile building block for the synthesis of various heterocyclic derivatives whose crystal structures have been determined.

A notable example is the synthesis of 3-(1H-pyrrol-2-yl)quinoxalin-2(1H)-one from the condensation of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid with 1,2-phenylenediamine. Solid-state analysis of this derivative revealed an inverted pyrrole ring, a feature also observed in other 2,3-dipyrrolyl quinoxalines. This highlights how the structural features of the parent acid influence the geometry of its derivatives.

Crystallographic studies on other pyrrole derivatives, such as pyrrol-2-yl chloromethyl ketones and methyl pyrrole-2-carboxylate, provide further insights into the typical conformations and packing arrangements of such molecules. These studies often show that the carbonyl group tends to be coplanar with the pyrrole ring, which can influence the types of intermolecular interactions formed.

| Derivative | Crystal System | Space Group | Key Structural Feature | Reference |

| 3-(1H-pyrrol-2-yl)quinoxalin-2(1H)-one | - | - | Inverted pyrrole ring | |

| 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | Orthorhombic | P2₁2₁2₁ | s-cis conformation | |

| 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one | Orthorhombic | P2₁2₁2₁ | s-cis conformation | |

| Methyl 1H-pyrrole-2-carboxylate | Monoclinic | P2₁/c | s-cis conformation, centrosymmetric dimers |

Note: This table presents data for derivatives of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid and related compounds.

Insights into Intermolecular Interactions and Crystal Packing

The crystal packing of molecules is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid and its derivatives, the presence of hydrogen bond donors (the N-H of the pyrrole and the O-H of the carboxylic acid) and acceptors (the carbonyl oxygens) suggests that hydrogen bonding plays a crucial role in their solid-state structures.

In the crystal structure of 3-(1H-pyrrol-2-yl)quinoxalin-2(1H)-one, strong dipolar interactions or intermolecular hydrogen bonds are proposed to govern the structural arrangement. In many carboxylic acid-containing structures, it is common to observe the formation of hydrogen-bonded dimers through the carboxylic acid groups.

Computational and Theoretical Investigations of 2 Oxo 2 1h Pyrrol 2 Yl Acetic Acid

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory has become a standard method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. Functionals like B3LYP, combined with Pople-style basis sets such as 6-311++G(d,p), are frequently used to model pyrrole-containing systems, providing reliable predictions of their properties. acgpubs.orgresearchgate.net

The first step in any computational analysis is to find the molecule's most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization. For 2-oxo-2-(1H-pyrrol-2-yl)acetic acid, a key structural feature is the rotational freedom around the single bond connecting the pyrrole (B145914) ring to the glyoxylic acid moiety.

Theoretical calculations on related 2-acylpyrroles show that two planar conformations, termed syn and anti, represent energy minima on the potential energy surface. longdom.orglongdom.org These conformers are defined by the relative orientation of the pyrrole N-H bond and the adjacent carbonyl group of the oxoacetic acid chain. In the syn conformation, the N-H bond and the C=O group are on the same side of the C-C connecting bond, whereas in the anti conformation, they are on opposite sides.

For most 2-acylpyrroles, the planar syn-conformation is found to be significantly more stable than the anti structure, often by several kcal/mol. longdom.org This preference is attributed to favorable conjugative interactions between the pyrrole ring and the carbonyl group, which are maximized in the planar arrangement. longdom.org Computational studies, typically using methods like B3LYP/6-311++G(d,p), can precisely calculate the energy difference between these conformers and the rotational energy barrier that separates them. longdom.org The optimized geometry provides fundamental data on bond lengths, bond angles, and dihedral angles that constitute the molecule's ground state structure.

Table 1: Predicted Geometrical Parameters for the syn-conformer of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid (Illustrative) Calculated using DFT/B3LYP methods, based on analogous structures.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C=O (keto) | ~1.21 Å |

| C-C (ring-chain) | ~1.45 Å | |

| N-H (pyrrole) | ~1.01 Å | |

| O-H (acid) | ~0.97 Å | |

| Bond Angle | N-C-C (ring-chain) | ~128° |

| C-C=O (keto) | ~120° | |

| C-C-O (acid) | ~112° | |

| Dihedral Angle | N-C-C=O | ~0° (syn) |

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). science.gov The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scholaris.cagrowingscience.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scholaris.ca Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. In 2-oxo-2-(1H-pyrrol-2-yl)acetic acid, DFT calculations typically show that the HOMO is distributed over the electron-rich pyrrole ring, while the LUMO is primarily localized on the electron-withdrawing α-keto-acid moiety. This separation facilitates an intramolecular charge transfer (ICT) upon electronic excitation. For a similar benzofuran (B130515) derivative, a HOMO-LUMO gap of 3.35 eV was calculated, suggesting significant stability. scholaris.ca

Table 2: Predicted Frontier Molecular Orbital Properties for 2-oxo-2-(1H-pyrrol-2-yl)acetic acid Calculated using DFT/B3LYP methods, based on analogous structures.

| Property | Predicted Value (eV) | Description |

| EHOMO | ~ -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | ~ -2.0 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 | Indicator of chemical stability and reactivity |

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, each normal mode of vibration can be assigned to specific atomic motions, such as stretching, bending, or twisting of functional groups. These theoretical spectra are invaluable for interpreting and assigning bands in experimentally recorded spectra. science.govresearchgate.net

For 2-oxo-2-(1H-pyrrol-2-yl)acetic acid, the predicted vibrational spectrum would feature characteristic peaks corresponding to its functional groups. Calculations for related pyrrole-2-carboxylic acids have identified key frequencies. longdom.org The N-H stretching vibration of the pyrrole ring is typically observed in the 3400-3500 cm⁻¹ region. The carbonyl (C=O) groups from both the ketone and the carboxylic acid give rise to strong absorptions in the 1650-1750 cm⁻¹ range. The broad O-H stretching band from the carboxylic acid is expected around 3000 cm⁻¹. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for 2-oxo-2-(1H-pyrrol-2-yl)acetic acid Calculated using DFT/B3LYP methods, based on analogous structures.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Pyrrole Ring | 3450 - 3500 |

| O-H Stretch | Carboxylic Acid | 2900 - 3100 (broad) |

| C=O Stretch | Carboxylic Acid | 1730 - 1750 |

| C=O Stretch | Ketone | 1670 - 1690 |

| C=C Stretch | Pyrrole Ring | 1530 - 1560 |

Molecular properties can be significantly influenced by the surrounding environment, such as a solvent. The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), is a widely used computational method to simulate these solvent effects. acs.orgscholaris.ca This model treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For 2-oxo-2-(1H-pyrrol-2-yl)acetic acid, which possesses polar functional groups, solvent polarity is expected to impact its electronic structure and spectroscopic properties. Studies on similar molecules have shown that increasing solvent polarity can lead to a stabilization of both the ground and excited states, but often to different extents. This can cause a shift in the absorption maxima (solvatochromism). Furthermore, the HOMO-LUMO gap of related compounds has been shown to decrease in more polar solvents, suggesting an increase in reactivity. mdpi.com IEFPCM calculations can quantify these changes, providing a more realistic prediction of the molecule's behavior in solution compared to gas-phase calculations alone. mdpi.com

Molecular Orbital and Reactivity Analysis

Beyond geometry and spectra, computational methods can probe the details of electron distribution and bonding, which are fundamental to understanding chemical reactivity.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.de This method is exceptionally useful for quantifying electron delocalization through hyperconjugative interactions.

In 2-oxo-2-(1H-pyrrol-2-yl)acetic acid, significant hyperconjugative interactions are expected. These include the delocalization of the nitrogen lone pair (LP(N)) into the pyrrole ring's anti-bonding π* orbitals, and the delocalization of π electrons from the ring into the C=O anti-bonding π* orbitals of the side chain. These interactions are crucial for the molecule's planarity and electronic communication between the pyrrole ring and the oxoacetic acid group.

Table 4: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Based on NBO analysis of analogous pyrrole and α-keto acid systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |

| LP (N1) | π* (C2-C3) | High | Delocalization of nitrogen lone pair into the pyrrole ring, key to aromaticity. |

| π (C4-C5) | π* (C2-C3) | Moderate | Intramolecular charge transfer within the aromatic ring system. |

| π (C2-C3) | π* (C6=O7) | Moderate | Conjugation between the pyrrole ring and the keto-carbonyl group. |

| LP (O8) | σ* (C9-O10) | High | Delocalization within the carboxylic acid group, influencing acidity. |

Conceptual DFT Descriptors: Chemical Potential, Hardness, Electrophilicity, and Fukui Indices for Reactivity Prediction

Conceptual Density Functional Theory (DFT) offers a powerful framework for quantifying the reactivity of chemical species. researchgate.net By calculating various descriptors, researchers can predict how a molecule will interact with other reagents. These descriptors include chemical potential (μ), hardness (η), and electrophilicity (ω). scielo.org.mxtandfonline.comacs.org

Chemical Potential (μ): This descriptor indicates the tendency of a molecule to either donate or accept electrons. A more negative chemical potential suggests a better electron-accepting capability.

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. tandfonline.com Harder molecules are generally more stable and less reactive, while softer molecules are more polarizable and reactive. mdpi.com

Electrophilicity (ω): This index quantifies the ability of a species to accept electrons. scielo.org.mx It is a crucial parameter for predicting the electrophilic nature of a molecule.

Fukui Indices are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netsubstack.comrowansci.com The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. researchgate.net Condensed Fukui functions (f+, f-, and f0) are calculated for each atomic site to predict susceptibility to nucleophilic, electrophilic, and radical attack, respectively. substack.com

| Descriptor | Definition | Significance |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Electron donating/accepting tendency. researchgate.net |

| Chemical Hardness (η) | η = E_LUMO - E_HOMO | Resistance to change in electron distribution. tandfonline.comresearchgate.net |

| Electrophilicity (ω) | ω = μ² / 2η | Electron-accepting capability. scielo.org.mxresearchgate.net |

| Fukui Function (f+) | f+ = q(N+1) - q(N) | Site for nucleophilic attack. acs.org |

| Fukui Function (f-) | f- = q(N) - q(N-1) | Site for electrophilic attack. acs.org |

| Fukui Function (f0) | f0 = [q(N+1) - q(N-1)] / 2 | Site for radical attack. substack.com |

Topological Analysis of Electron Density (e.g., Bader's AIM Theory)

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonding and non-covalent interactions. researchgate.netias.ac.in This theory defines atoms and bonds based on the topology of the electron density, ρ(r).

A key feature of this analysis is the identification of bond critical points (BCPs), which are points where the gradient of the electron density is zero. ias.ac.in The properties of the electron density at these BCPs, such as its value (ρ_bcp) and its Laplacian (∇²ρ_bcp), provide quantitative information about the nature of the chemical bond. For instance, the electron density at the BCP can be used to understand the strength of hydrogen bonds. ias.ac.in QTAIM has been applied to study a variety of interactions, including those in molecular crystals and proteins. ias.ac.in

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid and related compounds are critical for understanding their physical and biological properties.

Theoretical Studies on Syn/Anti-Conformers and Rotational Isomers

Pyrrole-2-yl carbonyl compounds, including 2-oxo-2-(1H-pyrrol-2-yl)acetic acid, can exist as rotational isomers, primarily the syn and anti conformers, which differ in the orientation of the carbonyl group relative to the pyrrole ring. longdom.org Theoretical calculations, often using DFT methods, have shown that for many 2-acylpyrroles, the syn-conformer is energetically more stable than the anti-conformer. longdom.orglongdom.org The energy difference between these conformers can range from approximately 1 to 8 kcal/mol. longdom.org The rotational barrier, which is the energy required to convert one rotamer to another, has also been a subject of theoretical investigation. longdom.org For example, the activation energy for the syn to anti conversion in N-methylpyrrole-2-carbaldehyde has been calculated to be 11.2 kcal/mol. longdom.org

Hydrogen Bonding Network Analysis in Aggregated States

The presence of both a proton donor (N-H) and a proton acceptor (C=O) group in 2-acylpyrroles facilitates the formation of intermolecular hydrogen bonds. longdom.org In the solid state, these compounds often form centrosymmetric dimers through two equivalent N-H···O=C hydrogen bonds. longdom.orgnih.gov This dimerization is a key factor in stabilizing the syn-conformation. longdom.org The hydrogen bonding networks in the crystalline state of related pyrrole derivatives have been studied, revealing various motifs, including chains and dimers. nih.govmdpi.com For instance, in the crystal structure of methyl 1H-pyrrole-2-carboxylate, N-H···O hydrogen bonds form a chain motif. mdpi.com

In Silico Modeling for Structure-Property Relationship Studies

Computational modeling is an invaluable tool for establishing relationships between the molecular structure of a compound and its macroscopic properties.

Prediction of Photophysical Properties (e.g., absorption/emission maxima)

In silico methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the photophysical properties of molecules, such as their absorption and emission spectra. researchgate.net These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between which is crucial for understanding the electronic transitions responsible for light absorption. researchgate.net For derivatives of 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, which share structural similarities with the target compound, TD-DFT calculations have been used to predict absorption maxima, showing good agreement with experimental data. mdpi.com These studies also investigate the effect of solvent polarity on the photophysical properties, revealing solvatochromic effects. mdpi.com

Applications and Role in Advanced Chemical Synthesis and Material Science

Role as a Versatile Synthetic Precursor for Complex Molecules

The dual functionality of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid—an electron-rich aromatic pyrrole (B145914) ring and an electrophilic α-ketoacid group—enables a diverse range of chemical transformations. This makes it a powerful tool for synthetic chemists aiming to construct intricate molecular frameworks.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comrsc.org 2-oxo-2-(1H-pyrrol-2-yl)acetic acid serves as an excellent starting material for synthesizing these valuable compounds. A notable application is in the synthesis of pyrrole-functionalized quinoxalines and benzimidazoles. researchgate.net Through condensation reactions with substituted 1,2-phenylene diamines, this ketoacid can selectively yield either pyrrolyl-quinoxalines or pyrrolyl-benzimidazoles, depending on the reaction conditions and the substituents on the diamine. researchgate.net This methodology provides a direct route to complex heterocyclic systems that are otherwise challenging to prepare. researchgate.net For instance, the reaction can produce 3-(1H-pyrrol-2-yl)quinoxalin-2(1H)-one, a scaffold of interest in medicinal chemistry. researchgate.net The pyrrole moiety, known for its diverse biological activities, can be incorporated into various heterocyclic structures, including pyrimidines and pyrrolopyrimidines, to create novel compounds with potential therapeutic applications. nih.govarabjchem.org

Table 1: Heterocyclic Systems Synthesized from 2-oxo-2-(1H-pyrrol-2-yl)acetic acid

| Reactant | Product | Heterocyclic Core | Significance | Reference |

|---|---|---|---|---|

| 1,2-Phenylene diamines | Pyrrolyl-quinoxalines | Quinoxaline (B1680401) | Pharmacologically active scaffolds | researchgate.net |

| 1,2-Phenylene diamines | Pyrrolyl-benzimidazoles | Benzimidazole | Found in various bioactive compounds | researchgate.net |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. The reactivity of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid makes it a suitable intermediate for such sequences. The condensation reaction between 2-oxo-2-(1H-pyrrol-2-yl)acetic acid and 1,2-phenylene diamines to form quinoxalinones is a prime example of its utility in a sequential one-pot synthesis, which is a hallmark of MCR strategies. researchgate.net This approach allows for the rapid generation of molecular complexity from simple precursors, which is a significant advantage in creating libraries of compounds for drug discovery and material science.

Medicinal Chemistry Scaffold Synthesis and Structure-Activity Relationship (SAR) Studies

The pyrrole-acetic acid framework is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities. The ability to systematically modify this core structure allows for detailed structure-activity relationship (SAR) studies, guiding the design of more potent and selective drugs.

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, and its inhibition is a major therapeutic strategy for managing diabetic complications. researchgate.net Pyrrolyl-acetic acid derivatives have been extensively investigated as aldose reductase inhibitors (ARIs). researchgate.netacs.org Starting from the foundational (pyrrol-1-yl)acetic acid structure, researchers have synthesized and tested numerous aroyl-substituted derivatives to enhance inhibitory activity. acs.org

Table 2: Aldose Reductase Inhibitory Activity of Selected Pyrrolyl-acetic Acid Derivatives

| Compound | Modification | ALR2 IC₅₀ (µM) | Selectivity Index (ALR1/ALR2) | Reference |

|---|---|---|---|---|

| Sorbinil (Standard) | - | 0.25 | - | unipi.itresearchgate.net |

| [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid (75) | Di-aroyl substitution | Potent, comparable to standards | - | acs.org |

| Trifluoroacetylated pyrrol-1-yl-1-hydroxypyrazoles (4a-h) | Trifluoroacetyl group & pyrazole (B372694) bioisostere | 0.043 - 0.242 | 190 - 858 | unipi.it |

| Indole-thiosemicarbazones (3a-q) | Indole-thiosemicarbazone scaffold | 1.02 - 19.1 | - | researchgate.net |

The versatility of the pyrrole scaffold extends to the development of inhibitors for other crucial enzymes implicated in various diseases.

Carbonic Anhydrase (CA) Inhibitors: Carbonic anhydrases, particularly isoforms CA IX and XII, are involved in pH regulation in tumors and are validated anticancer targets. nih.gov While sulfonamides are the classical CA inhibitors, other chemotypes have been explored. nih.govnih.gov Pyrrole-containing structures have been incorporated into inhibitor designs. For instance, coumarin-based inhibitors, which act as prodrugs hydrolyzing to 2-hydroxycinnamic acids, have shown isoform-selective inhibition by binding at the entrance of the active site cavity. nih.gov This mechanism provides a blueprint for designing novel inhibitors, and the pyrrole ring can be used as a key structural element in such designs. google.com

Acetylcholinesterase (AChE) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: Dual inhibition of AChE and BACE1 is a promising therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net Pyrrole-based scaffolds have been utilized to create such dual-target inhibitors. In one study, derivatives of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide were designed and synthesized. nih.gov The design rationale hypothesized that an N-benzyl pyrrole moiety could effectively bind to the peripheral anionic site (PAS) of AChE, while other parts of the molecule interact with the catalytic sites of both AChE and BACE1. nih.gov This highlights the strategic use of the pyrrole core in designing multi-target-directed ligands.

Receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and c-Kit are critical mediators of cell signaling pathways involved in cancer progression, particularly angiogenesis. nih.govacs.org The (2-oxoindolin-3-ylidene)methylpyrrole moiety has been identified as a prerequisite for inhibitory activity against ATP-competitive RTKs. nih.gov Building on this, novel 2-pyrrolidone-fused derivatives have been synthesized and shown to be potent multi-target inhibitors of VEGFR-2 and PDGFRβ. nih.gov Molecular modeling studies indicate that these compounds share a similar binding mode to the approved drug sunitinib (B231) but with potentially tighter interactions. nih.gov The synthesis of pyrrolo-fused heterocycle-2-indolinone analogues has also yielded potent inhibitors of VEGFR, PDGFR, and c-Kit, demonstrating the broad utility of the pyrrole scaffold in developing anticancer agents that target key signaling kinases. acs.org

Design and Synthesis of Compounds with Investigated Antimicrobial and Anticancer Potential

The pyrrole nucleus is a fundamental structural motif in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.com The unique electronic and structural features of the pyrrole ring enable it to interact with various biological targets. Consequently, the synthesis of novel pyrrole derivatives is a significant area of research aimed at discovering new therapeutic agents. mdpi.comresearchgate.net

The synthesis of these potentially bioactive molecules often involves the strategic modification of the 2-oxo-2-(1H-pyrrol-2-yl)acetic acid backbone. For instance, new series of pyrrole derivatives have been synthesized through standard amination reactions, yielding compounds with high purity and in good yields under straightforward experimental conditions. researchgate.net These synthetic pathways allow for the introduction of various functional groups and substituents onto the pyrrole ring, which can significantly influence their biological activity.

One common synthetic strategy involves the condensation of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid or its analogs with different amines or other nucleophiles. For example, the reaction of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide with hexane-2,5-dione in the presence of an acid catalyst can lead to the formation of N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide. nih.gov Similarly, the reaction with pentane-2,4-dione yields a pyrazole-containing derivative. nih.gov These reactions demonstrate the utility of the oxoacetic acid functionality in building more complex heterocyclic systems.

Furthermore, the synthesis of pyrrole derivatives linked to other heterocyclic rings, such as thiazole (B1198619) or 1,3,4-thiadiazole, has been explored to enhance antimicrobial activity. researchgate.netjournalgrid.com The combination of different pharmacophores within a single molecule can lead to synergistic effects and improved biological profiles. scispace.com The structural characterization of these newly synthesized compounds is typically performed using spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm their chemical identity. researchgate.netnih.govacs.org

| Compound Type | General Synthesis Route | Potential Application | Reference |

| Pyrrole-Thiazole Derivatives | Cyclization reactions involving pyrrole precursors. researchgate.net | Antimicrobial | researchgate.net |

| Pyrrole-Thiadiazole Hybrids | Condensation of pyrrole carbohydrazides with appropriate reagents. journalgrid.com | Antimicrobial, Antitubercular | journalgrid.com |

| Pyrrolidine-Pyrazole Conjugates | Acid-catalyzed condensation of 5-oxopyrrolidine carbohydrazides with diketones. nih.gov | Antimicrobial, Anticancer | nih.gov |

| Fused Pyrrole Systems | Intramolecular cyclization or multi-component reactions. nih.gov | Antimicrobial | nih.gov |

Agrochemical and Material Science Applications (Synthetic Focus)

Beyond its role in medicinal chemistry, 2-oxo-2-(1H-pyrrol-2-yl)acetic acid and its derivatives are valuable building blocks in the synthesis of agrochemicals and advanced materials. The versatility of the pyrrole scaffold allows for the creation of molecules with specific functionalities tailored for these applications.

Synthesis of Pyrrole-Derived Insecticidal Agents

The development of new and effective insecticides is crucial for modern agriculture. Pyrrole-based compounds have emerged as a promising class of insecticidal agents due to their unique modes of action, which can help in managing insecticide resistance. researchgate.net

The synthesis of these insecticidal agents often starts from readily available precursors and involves multi-step reaction sequences. A notable example is the synthesis of a series of biologically active pyrrole derivatives from 2-(2-oxo-2-arylethyl)malononitriles. nih.govacs.org These reactions, often carried out under phase transfer catalysis conditions, allow for the construction of the pyrrole ring with various substituents. nih.govacs.org For instance, the reaction of 2-(2-oxo-2-arylethyl)malononitriles with 2-mercaptoacetic acid yields 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids. nih.govacs.org

Further modifications of these initial pyrrole derivatives can lead to a range of compounds with enhanced insecticidal activity. nih.govacs.org Esterification of the carboxylic acid group, followed by reaction with hydrazine hydrate (B1144303) and then with phenyl isothiocyanate, can produce complex thioacetohydrazide and hydrazinecarbothioamide derivatives. acs.org The toxicological evaluation of these compounds against pests like the cotton leafworm (Spodoptera littoralis) has identified several derivatives with high bioefficacy. nih.govacs.org

| Starting Material | Key Reaction | Resulting Pyrrole Derivative | Reference |

| 2-(2-oxo-2-arylethyl)malononitriles | Cycloaddition with 2-mercaptoacetic acid | 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids | nih.govacs.org |